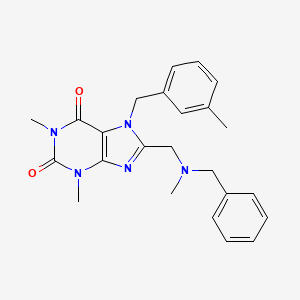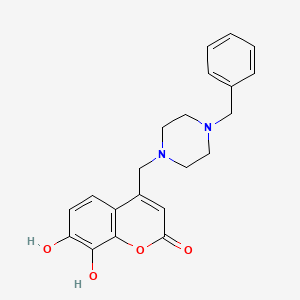
Tert-butyl 2-amino-3-bromo-6-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-3-bromo-6-fluorobenzoate is a chemical compound that has gained significant interest in the scientific community due to its potential use in various research applications. This compound is a derivative of benzoic acid and has a molecular formula of C11H12BrFNO2.
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-3-bromo-6-fluorobenzoate is not fully understood. However, studies have shown that the compound can bind to specific proteins and enzymes, leading to changes in their activity. This binding can be reversible or irreversible, depending on the nature of the interaction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites. The compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-butyl 2-amino-3-bromo-6-fluorobenzoate in lab experiments is its high yield and ease of purification. The compound is also stable under normal laboratory conditions, making it easy to handle. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and proper safety precautions must be taken when handling it.
Orientations Futures
There are several future directions for the use of tert-butyl 2-amino-3-bromo-6-fluorobenzoate in scientific research. One of the main areas of interest is in the development of new drugs for the treatment of cancer and inflammation. The compound has also shown potential as a tool in chemical biology, and further studies are needed to explore its full potential in this area. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its high yield and ease of purification make it an attractive candidate for drug development and chemical biology studies. However, its toxicity must be taken into consideration when handling it in lab experiments. Further research is needed to fully explore its potential in various areas of scientific research.
Méthodes De Synthèse
The synthesis of tert-butyl 2-amino-3-bromo-6-fluorobenzoate involves the reaction of benzoic acid with tert-butylamine, followed by bromination and fluorination. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the desired product is obtained. The yield of the synthesis process is high, and the compound can be easily purified through recrystallization.
Applications De Recherche Scientifique
Tert-butyl 2-amino-3-bromo-6-fluorobenzoate has been used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. The compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer and inflammation. It has also been used as a tool in chemical biology to study protein-ligand interactions and enzyme kinetics.
Propriétés
IUPAC Name |
tert-butyl 2-amino-3-bromo-6-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)8-7(13)5-4-6(12)9(8)14/h4-5H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKUWWGDUSPHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1N)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2791180.png)
![4-[(2-Cyanoethyl)sulfamoyl]benzoic acid](/img/structure/B2791182.png)
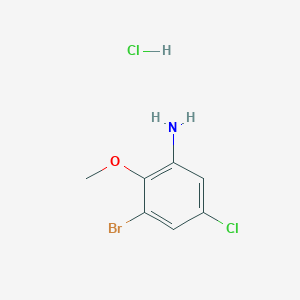
![2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2791186.png)
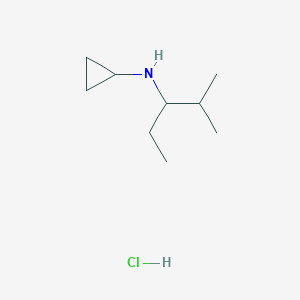
![6-Isopropyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2791188.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide](/img/structure/B2791190.png)
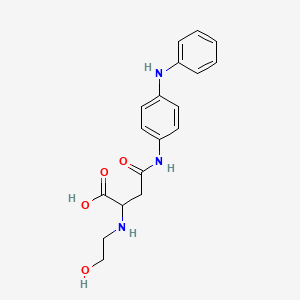
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2791193.png)
![Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2791194.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2791195.png)
